molecular formula C13H21N5O4 B11107710 2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-(3-morpholin-4-yl-propyl)-acetamide

2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-(3-morpholin-4-yl-propyl)-acetamide

Cat. No.: B11107710
M. Wt: 311.34 g/mol
InChI Key: BATGESBONXXJBN-UHFFFAOYSA-N
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Description

2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(3-MORPHOLINOPROPYL)ACETAMIDE is a synthetic organic compound that features a pyrazole ring substituted with a nitro group and a morpholinopropylacetamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(3-MORPHOLINOPROPYL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from a suitable precursor such as 3-methyl-1-phenyl-1H-pyrazol-5-amine, nitration can be carried out using nitric acid to introduce the nitro group.

    Acylation: The nitro-substituted pyrazole can then be acylated with 3-morpholinopropylamine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.

    Substitution: The pyrazole ring can participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Halogenation agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery.

    Industry: Possible applications in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(3-MORPHOLINOPROPYL)ACETAMIDE would depend on its specific biological target. Generally, compounds with nitro groups can act as prodrugs, undergoing bioreduction to form reactive intermediates that interact with cellular components. The morpholinopropylacetamide moiety might enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(3-NITRO-1H-PYRAZOL-1-YL)-N-(3-MORPHOLINOPROPYL)ACETAMIDE: Lacks the methyl group on the pyrazole ring.

    2-(5-METHYL-1H-PYRAZOL-1-YL)-N-(3-MORPHOLINOPROPYL)ACETAMIDE: Lacks the nitro group.

Uniqueness

The presence of both the nitro and methyl groups on the pyrazole ring, along with the morpholinopropylacetamide moiety, may confer unique chemical and biological properties to 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(3-MORPHOLINOPROPYL)ACETAMIDE, making it a compound of interest for further research.

Properties

Molecular Formula

C13H21N5O4

Molecular Weight

311.34 g/mol

IUPAC Name

2-(5-methyl-3-nitropyrazol-1-yl)-N-(3-morpholin-4-ylpropyl)acetamide

InChI

InChI=1S/C13H21N5O4/c1-11-9-12(18(20)21)15-17(11)10-13(19)14-3-2-4-16-5-7-22-8-6-16/h9H,2-8,10H2,1H3,(H,14,19)

InChI Key

BATGESBONXXJBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NCCCN2CCOCC2)[N+](=O)[O-]

solubility

>46.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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